molecular formula C11H15FN2O B2989702 [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine CAS No. 870843-45-1

[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B2989702
CAS No.: 870843-45-1
M. Wt: 210.252
InChI Key: GULVUKFJQUDLSH-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine: is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a fluorine atom, a morpholine ring, and a phenylmethanamine group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withserine/threonine kinase , an essential component of the MAP kinase signal transduction pathway .

Biochemical Pathways

Related compounds have been associated with theMAP kinase signal transduction pathway , which plays a crucial role in various cellular functions, including cell growth, differentiation, and response to external stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with morpholine under specific conditions to form the intermediate compound. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study protein interactions and functions. It is often employed in proteomics to identify and quantify proteins in complex biological samples .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Comparison with Similar Compounds

  • [3-Fluoro-4-(piperidin-4-yl)phenyl]methanamine
  • [3-Fluoro-4-(pyrrolidin-4-yl)phenyl]methanamine
  • [3-Fluoro-4-(azetidin-4-yl)phenyl]methanamine

Comparison: Compared to these similar compounds, [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

(3-fluoro-4-morpholin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVUKFJQUDLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870843-45-1
Record name [3-fluoro-4-(morpholin-4-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a THF (30 mL) suspension of lithium aluminum hydride (975 mg), a THF (10 mL) solution of 3-fluoro-4-(morpholin-4-yl)benzonitrile (4.41 g) was added dropwise at −78° C. Then, the reaction solution was allowed to be warmed to room temperature and agitated overnight. The reaction solution was cooled to 0° C. after confirming disappearance of the starting materials, water and 5N sodium hydroxide solution, and also ethyl acetate were added to the reaction solution one by one, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (Carrier: Chromatorex™ NH, elution solvent: ethyl acetate=1:1->heptane-ethyl acetate), and 3.60 g of the title compound was obtained. The physical properties of the compound are as follows.
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